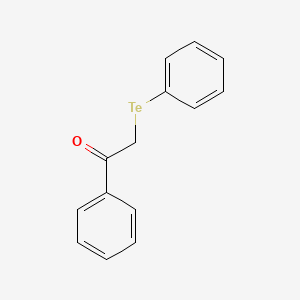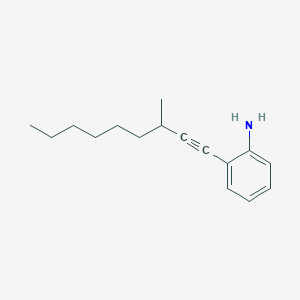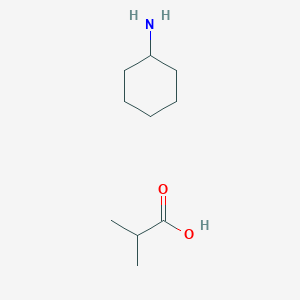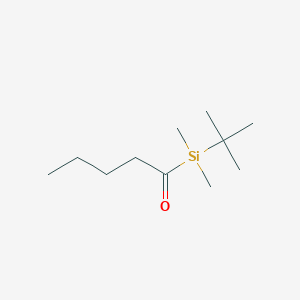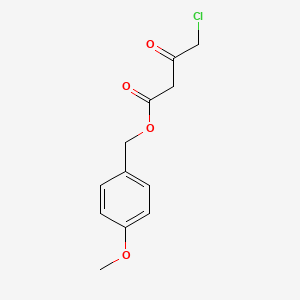
Methyl 4-hydroxyhex-5-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-hydroxyhex-5-ynoate is an organic compound with the molecular formula C7H10O3 It is characterized by the presence of a hydroxyl group and an alkyne group on a hexanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 4-hydroxyhex-5-ynoate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyhex-5-ynoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction typically proceeds under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to drive the esterification reaction. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-hydroxyhex-5-ynoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 4-oxohex-5-ynoate.
Reduction: The alkyne group can be reduced to an alkene or alkane, depending on the conditions and reagents used.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst for partial reduction.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Methyl 4-oxohex-5-ynoate.
Reduction: Methyl 4-hydroxyhex-5-ene or methyl 4-hydroxyhexane.
Substitution: Methyl 4-chlorohex-5-ynoate or methyl 4-bromohex-5-ynoate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-hydroxyhex-5-ynoate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 4-hydroxyhex-5-ynoate depends on its specific application. In bioorthogonal chemistry, for example, the alkyne group can undergo click reactions with azides, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling biomolecules in living cells .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-hydroxyhex-5-ynoate can be compared with other similar compounds, such as:
Methyl 4-hydroxyhexanoate: Lacks the alkyne group, making it less versatile in click chemistry applications.
Methyl 4-hydroxyhex-5-ene: Contains an alkene instead of an alkyne, which affects its reactivity and applications.
Methyl 4-oxohex-5-ynoate:
The uniqueness of this compound lies in its combination of a hydroxyl group and an alkyne group, providing a versatile platform for various chemical transformations and applications.
Eigenschaften
| 118800-10-5 | |
Molekularformel |
C7H10O3 |
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
methyl 4-hydroxyhex-5-ynoate |
InChI |
InChI=1S/C7H10O3/c1-3-6(8)4-5-7(9)10-2/h1,6,8H,4-5H2,2H3 |
InChI-Schlüssel |
OSDRMRSHBFQVJF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC(C#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5,6-dihydro-5-phenyl-](/img/structure/B14307874.png)


![Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate](/img/no-structure.png)

